DL-Leucine-N-FMOC-d10
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-Leucine-N-FMOC-d10 involves the incorporation of deuterium into DL-Leucine-N-FMOCThe deuterium atoms are then incorporated into the molecule through a series of reactions involving deuterated reagents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-purity deuterated reagents to ensure the consistency and quality of the final product. The compound is then purified using techniques such as chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
DL-Leucine-N-FMOC-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form deuterated leucine derivatives.
Substitution: The FMOC group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions include various deuterated leucine derivatives and substituted FMOC compounds .
Scientific Research Applications
DL-Leucine-N-FMOC-d10 is widely used in scientific research for the following applications:
Chemistry: It is used as a tracer in mass spectrometry to study the metabolic pathways of leucine and its derivatives.
Biology: The compound is used in proteomics to label peptides and proteins for quantitative analysis.
Medicine: It aids in the development of deuterated drugs with improved pharmacokinetic profiles.
Mechanism of Action
DL-Leucine-N-FMOC-d10 exerts its effects through the incorporation of deuterium atoms, which can alter the pharmacokinetic and metabolic profiles of the compound. The deuterium atoms replace hydrogen atoms in the molecule, leading to changes in the rate of metabolic reactions and the stability of the compound. This can result in improved drug efficacy and reduced side effects .
Comparison with Similar Compounds
Similar Compounds
DL-Leucine-N-FMOC: The non-deuterated version of DL-Leucine-N-FMOC-d10.
L-Leucine-N-FMOC-d10: The L-enantiomer of the compound.
N-FMOC-DL-leucine: Another derivative of DL-leucine with the FMOC protecting group.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium atoms enhances the stability and alters the metabolic profile of the compound, making it a valuable tool in drug development and metabolic studies .
Properties
Molecular Formula |
C21H23NO4 |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
2,3,3,4,5,5,5-heptadeuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(trideuteriomethyl)pentanoic acid |
InChI |
InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/i1D3,2D3,11D2,13D,19D |
InChI Key |
CBPJQFCAFFNICX-HFYICCPRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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